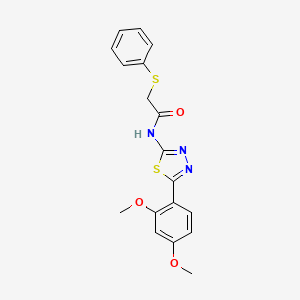

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide

Description

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S2/c1-23-12-8-9-14(15(10-12)24-2)17-20-21-18(26-17)19-16(22)11-25-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQPSVWOFIRDFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)CSC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-(5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide is a structurally complex heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2,4-dimethoxyphenyl group at position 5 and a phenylthioacetamide moiety at position 2. Its synthesis involves multi-step reactions that require precise control over cyclization, acylation, and functional group introduction. This article critically evaluates established and novel synthetic approaches, supported by spectral data, reaction yields, and comparative analyses.

Synthetic Strategies and Methodologies

Cyclocondensation for Thiadiazole Core Formation

The 1,3,4-thiadiazole ring is typically synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. For the target compound, 5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine serves as the intermediate.

Procedure (,):

- Reactant Preparation :

- 2,4-Dimethoxybenzoic acid (3.00 mmol) and thiosemicarbazide (3.00 mmol) are combined in phosphorus oxychloride (POCl₃, 10 mL).

- The mixture is stirred at 80–90°C for 1 hour, followed by reflux in water (40 mL) for 4 hours.

- Basification to pH 8 with sodium hydroxide yields the thiadiazole amine.

- ¹H-NMR (DMSO-d₆) : δ 7.94 (m, 2H, aromatic), 3.89 (s, 6H, OCH₃), 12.64 (s, 1H, NH).

- FT-IR : 1686 cm⁻¹ (C=O), 1552 cm⁻¹ (C=N).

Alternative Method Using Polyphosphate Ester (PPE) ():

Acylation with 2-(Phenylthio)acetic Acid

The amine intermediate is acylated to introduce the phenylthioacetamide group.

Procedure ():

- Activation of Carboxylic Acid :

- 2-(Phenylthio)acetic acid (1.8 mmol) is activated using N-ethyl-N′-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile.

- Coupling Reaction :

- The activated acid is reacted with 5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine for 24 hours at room temperature.

- Purification via column chromatography (ethyl acetate/petroleum ether) yields the final product.

One-Pot Thionyl Chloride-Mediated Synthesis ()

A patent method demonstrates a one-pot approach for analogous thiadiazole acetamides:

1. Chlorination and Cyclization :

- 2-Nitro-5-thiophenyl aniline and methoxyacetic acid are refluxed in xylene with thionyl chloride (SOCl₂).

- Post-reaction, water is added to decompose excess SOCl₂, and the product is crystallized from methanol.

Yield : >93% ().

Adaptation for Target Compound :

- Substitute methoxyacetic acid with 2-(phenylthio)acetic acid and adjust aromatic substrates.

Comparative Analysis of Methods

Spectral Characterization and Validation

Critical spectroscopic data confirm the structure:

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the thiadiazole ring or the phenylthio group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium boroh

Biological Activity

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article provides an overview of its biological activity based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring and multiple aromatic substituents that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 398.5 g/mol. The presence of both the thiadiazole and phenylthio groups is critical for its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related thiadiazole derivatives. For instance, a derivative similar to N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide demonstrated significant inhibitory effects against various bacterial strains. In vitro tests showed median effective concentration (EC50) values indicating strong antibacterial activity:

| Compound | Target Bacteria | EC50 (µg/ml) |

|---|---|---|

| 5k | Xanthomonas axonopodis pv. citri | 22 |

| 5k | Xanthomonas oryzae pv. oryzicola | 15 |

These results suggest that modifications to the thiadiazole structure can enhance antibacterial efficacy compared to traditional agents like thiodiazole copper and bismerthiazol .

Anticancer Activity

The anticancer potential of N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide has been investigated through various assays. A series of related compounds were evaluated for their cytotoxic effects against human cancer cell lines such as HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer). The findings are summarized in the following table:

| Compound | Cell Line | IC50 (µg/ml) | Mechanism of Action |

|---|---|---|---|

| 9e | A431 | 10 | Induces apoptosis via Bax upregulation |

| 9e | PC3 | 8 | Inhibits VEGFR-2 phosphorylation |

The compound 9e exhibited the highest cytotoxicity against the A431 cell line with an IC50 value of 10 µg/ml and was found to induce apoptosis by modulating key proteins involved in cell survival pathways .

The biological activity of N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth and cancer cell proliferation by binding to their active sites.

- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in cancer cells by altering the expression of pro-apoptotic and anti-apoptotic proteins.

Case Studies

- Antibacterial Efficacy : A study published in European PMC assessed the antibacterial activity of several thiadiazole derivatives against plant pathogens. The results indicated that certain derivatives outperformed conventional treatments, highlighting their potential for agricultural applications .

- Cytotoxicity Assessment : Research conducted on a series of acetamide derivatives revealed that modifications at the phenyl ring significantly influenced cytotoxicity against various cancer cell lines. The study employed both traditional assays and advanced techniques such as Western blotting to confirm apoptosis induction .

Scientific Research Applications

Anticancer Applications

Research indicates that derivatives of 1,3,4-thiadiazole, including N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide, exhibit significant anticancer properties. The following aspects highlight its potential:

- Mechanism of Action : These compounds often act as inhibitors of crucial enzymes involved in cancer cell proliferation. For instance, they have been shown to inhibit inosine monophosphate dehydrogenase (IMPDH), which is essential for guanosine nucleotide synthesis necessary for cancer cell growth .

- In Vitro Studies : Various studies have demonstrated that compounds similar to N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide exhibit cytotoxic effects against a range of cancer cell lines. For example, derivatives have shown promising results against breast cancer cells with IC50 values significantly lower than standard treatments like cisplatin .

Case Study: Antitumor Activity

A study synthesized several thiadiazole derivatives and tested their activity against breast cancer cell lines. Among these compounds, some derivatives exhibited IC50 values as low as 3.3 μM against the MDA-MB-231 cell line, indicating strong antitumor efficacy compared to control agents .

Antimicrobial Applications

In addition to anticancer properties, N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide has demonstrated antimicrobial activity:

- Broad-Spectrum Activity : Research has shown that related compounds can effectively inhibit bacterial strains such as Xanthomonas oryzae and Fusarium graminearum. The antimicrobial efficacy was evaluated using bioassays where certain derivatives displayed inhibition rates exceeding those of commercial bactericides .

Case Study: Antimicrobial Efficacy

In a comparative study of various thiadiazole derivatives against plant pathogens, one compound exhibited a 56% inhibition rate against Xanthomonas oryzae at a concentration of 100 μg/mL. This suggests significant potential for agricultural applications in disease management .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide and its analogs?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving:

- Thiadiazole core formation : Cyclization of thiosemicarbazides with substituted phenyl groups under acidic conditions.

- Acetamide coupling : Reacting the thiadiazole intermediate with chloroacetyl chloride or substituted thiols in the presence of bases like K₂CO₃ in acetone or dioxane (reflux for 6–8 hours) .

- Purification : Recrystallization from ethanol or ethanol-DMF mixtures improves purity .

- Key References : For derivatives, see protocols in Aziz-ur-Rehman et al. (2013) and Khalid et al. (2013) .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., inversion dimers linked via N–H···O interactions) .

- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 394.4) .

Q. What preliminary biological assays are recommended for screening this compound?

- Methodological Answer :

- Antibacterial screening : Disk diffusion assays against Staphylococcus aureus or E. coli at 50–100 µg/mL .

- Enzyme inhibition : Lipoxygenase or acetylcholinesterase inhibition assays using spectrophotometric methods (IC₅₀ calculations) .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

- Catalyst use : Triethylamine or N-ethylmorpholine improves coupling efficiency in acetamide formation .

- Temperature control : Gradual addition of reagents at 20–25°C minimizes side reactions .

- Case Study : Khalid et al. (2013) achieved 72% yield by optimizing reflux time and stoichiometry .

Q. How to reconcile contradictory reports on the compound’s biological activity across studies?

- Methodological Answer :

- Structural variations : Compare substituent effects (e.g., 2,4-dimethoxyphenyl vs. 4-fluorophenyl) on bioactivity .

- Assay conditions : Standardize parameters (e.g., pH, incubation time) to reduce variability.

- Dose-response analysis : Use logarithmic concentration ranges (0.1–100 µM) to identify true activity thresholds .

Q. What strategies resolve ambiguities in structural elucidation for complex derivatives?

- Methodological Answer :

- Combined spectroscopy : Pair NMR with IR to confirm functional groups (e.g., C=O at 1680 cm⁻¹) .

- Density Functional Theory (DFT) : Validate molecular geometry by comparing computed and experimental bond lengths/angles .

- Single-crystal XRD : Resolve steric clashes or tautomerism in thiadiazole rings .

Key Considerations for Researchers

- Contradictory Data : Always cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) .

- Advanced Modeling : Molecular docking (e.g., AutoDock Vina) can predict binding modes to guide SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.